BRD7552 was identified through high-throughput screening aimed at finding compounds that could upregulate PDX1 expression in pancreatic cells. It is classified as an epigenetic modulator, acting primarily through histone modifications to influence transcriptional activity. The compound has been shown to enhance PDX1 mRNA levels in various cell types, including human pancreatic ductal cells and PANC-1 cells, a human pancreatic cancer cell line .
The synthesis of BRD7552 involves several key steps, focusing on the careful construction of its molecular framework to ensure biological activity. The compound's synthesis typically requires:
The synthesis pathway may include steps like:
The structural integrity and stereochemistry are crucial; modifications to the carbamate substituent or hydroxyl groups can significantly affect biological activity .
BRD7552 has a complex molecular structure characterized by multiple chiral centers and functional groups that contribute to its biological activity. Key features include:
Molecular modeling studies suggest that the specific spatial arrangement of atoms affects its binding affinity to target proteins involved in transcription regulation. The precise configuration at the C2 position has been noted as critical for activity, indicating that even minor structural changes can lead to significant variations in function .
BRD7552 participates in several chemical reactions primarily related to its role as an epigenetic modifier:
These interactions suggest that BRD7552 functions not only by modifying chromatin structure but also by influencing the recruitment and activity of transcription factors critical for insulin gene expression.
The mechanism of action of BRD7552 involves several interconnected pathways:
This multifaceted mechanism highlights BRD7552's potential as a tool for manipulating gene expression in therapeutic contexts.
BRD7552 exhibits several notable physical and chemical properties:
These properties are essential for understanding how BRD7552 behaves in biological systems and its potential pharmacokinetic profile .
The primary applications of BRD7552 lie within the realm of diabetes research and treatment:
The ongoing exploration of BRD7552's properties and mechanisms could lead to significant advancements in diabetes therapy and regenerative medicine strategies.
BRD7552 (CAS 1137359-47-7) is a glucose-derived small molecule identified through high-throughput screening of >60,000 compounds targeting pancreatic transcription factors. Discovered using a qPCR-based gene-expression assay in human PANC-1 ductal carcinoma cells, BRD7552 selectively upregulates PDX1 (Pancreatic and Duodenal Homeobox 1) mRNA and protein expression by 2–4-fold in dose- and time-dependent manner. Maximal effects occur at 5 μM, with sustained induction over 9 days of treatment [1] [2] [7]. Unlike viral vector-mediated gene delivery, BRD7552 achieves reversible epigenetic modulation of PDX1 without genomic integration risks [1] [6]. Its specificity is evidenced by minimal effects on related transcription factors NEUROG3 and MAFA [1].
Table 1: Molecular Properties of BRD7552
Property | Value |
---|---|
Chemical Formula | C₃₃H₃₃N₃O₁₅ |
Molecular Weight | 711.63 g/mol |
CAS Number | 1137359-47-7 |
Solubility | ≥71.2 mg/mL in DMSO |
Primary Target | PDX1 transcription factor |
PDX1 is a master regulator of pancreas development and beta-cell function:
Traditional beta-cell regeneration faces hurdles:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7